(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a complex organic compound that features a thiazepane ring, a thiophene group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.
Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the thiazepane.
Attachment of the Trifluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the trifluorophenyl group is introduced to the methanone moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone: Similar structure but without the trifluoromethyl group.
(1,1-Dioxido-7-(furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the trifluorophenyl group in (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone imparts unique electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S2/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(12-2-1-8-24-12)25(22,23)9-7-20/h1-4,8,13H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJIGOTZUWEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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